molecular formula C19H25N3O4S B2656424 4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380095-53-2

4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No. B2656424
CAS RN: 2380095-53-2
M. Wt: 391.49
InChI Key: DLHJMCDVORRWHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxazole ring, a morpholine ring, a cyclobutyl group, and a benzenesulfonamide group. The presence of these groups could suggest a variety of potential uses in fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the oxazole and morpholine rings. The oxazole ring could potentially be formed through a cyclization reaction involving a nitrile and a carboxylic acid . The morpholine ring could be synthesized through a variety of methods, including the reaction of diethylene glycol with ammonia .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom, which could potentially participate in hydrogen bonding or other intermolecular interactions . The morpholine ring is a six-membered ring containing an oxygen atom and a nitrogen atom, which could also participate in similar interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The oxazole ring is relatively stable but can undergo reactions at the carbon adjacent to the nitrogen atom . The morpholine ring can undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups. Some general properties can be predicted based on the functional groups present. For example, the presence of the sulfonamide group could increase the compound’s solubility in water .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being investigated for medicinal purposes, future research could involve testing its biological activity against various targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-15-21-18(13-26-15)16-3-5-17(6-4-16)27(23,24)20-14-19(7-2-8-19)22-9-11-25-12-10-22/h3-6,13,20H,2,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHJMCDVORRWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide

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